molecular formula C16H13N3OS B12124106 (2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B12124106
M. Wt: 295.4 g/mol
InChI Key: QQFAVXVMLJOBNJ-UVTDQMKNSA-N
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Description

(2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with pyridine-4-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated imino or thiazolidinone groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one
  • (2E,5Z)-2-[(4-bromophenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one
  • (2E,5Z)-2-[(4-fluorophenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

Uniqueness

What sets (2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one apart from similar compounds is the presence of the 4-methylphenyl group. This group can influence the compound’s reactivity and biological activity, making it distinct in terms of its chemical and pharmacological properties.

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

(5Z)-2-(4-methylphenyl)imino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13N3OS/c1-11-2-4-13(5-3-11)18-16-19-15(20)14(21-16)10-12-6-8-17-9-7-12/h2-10H,1H3,(H,18,19,20)/b14-10-

InChI Key

QQFAVXVMLJOBNJ-UVTDQMKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=NC=C3)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=NC=C3)S2

Origin of Product

United States

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